Computed Lipophilicity (XLogP3): tert-Butylbenzamido Derivative vs. Unsubstituted Benzamido Analog
The target compound exhibits a computed XLogP3 of 4.6, reflecting the lipophilic contribution of the 4-tert-butylphenyl group [1]. In contrast, the unsubstituted benzamido analog 3-benzamido-1-benzofuran-2-carboxamide (CAS 68217-75-4) has a lower molecular weight of 280.28 g/mol and lacks the hydrophobic tert-butyl substituent, resulting in a substantially lower predicted logP . This difference in lipophilicity directly impacts membrane partitioning and, in the context of PDE4 inhibitor design, influences intracellular target engagement.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | 3-Benzamido-1-benzofuran-2-carboxamide (CAS 68217-75-4); XLogP3 not explicitly reported but predicted lower based on absence of tert-butyl group and lower MW (280.28 vs. 336.4) |
| Quantified Difference | Estimated ΔXLogP3 ≥ 1.5 log units based on the Hansch π constant for the tert-butylphenyl increment |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability, a critical parameter for intracellular target engagement in PDE4 inhibitor lead optimization.
- [1] PubChem Compound Summary. CID 4610087: 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4610087. View Source
